1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrazole ring fused with a pyrrole ring
Preparation Methods
The synthesis of 1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route includes the condensation of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole with a suitable pyrrole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds such as:
1H-Pyrazole derivatives: These compounds share the pyrazole ring but differ in their substituents and overall structure.
Pyrrole derivatives: Similar in having the pyrrole ring, but with different functional groups attached.
Benzyl-substituted compounds: These compounds have benzyl groups attached to various heterocyclic rings, providing different chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19N3O2/c1-11-6-4-5-7-14(11)10-19-13(3)17(12(2)18-19)20-15(21)8-9-16(20)22/h4-7H,8-10H2,1-3H3 |
InChI Key |
RUKLVQNXPFJIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)N3C(=O)CCC3=O)C |
Origin of Product |
United States |
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